5-amino-6-hydroxy-2-naphthoic acid
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Overview
Description
5-amino-6-hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-hydroxy-2-naphthoic acid typically involves the nitration of naphthalene followed by reduction and subsequent carboxylation. One common method includes the following steps:
Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 5-nitronaphthalene.
Reduction: The nitro group in 5-nitronaphthalene is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, yielding 5-amino-naphthalene.
Hydroxylation: The amino-naphthalene is then hydroxylated using a hydroxylating agent like sodium hydroxide to introduce the hydroxyl group at the 6-position.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of 5-amino-6-naphthoic acid.
Reduction: Formation of 5-amino-6-hydroxy-naphthylamine.
Substitution: Formation of 5-amino-6-halogenated-naphthalene-2-carboxylic acid derivatives.
Scientific Research Applications
5-amino-6-hydroxy-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-6-hydroxy-2-naphthoic acid involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating biological processes. Its exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-naphthoic acid: Lacks the hydroxyl group at the 6-position.
6-Hydroxy-2-naphthoic acid: Lacks the amino group at the 5-position.
5-Nitro-6-hydroxynaphthalene-2-carboxylic acid: Contains a nitro group instead of an amino group.
Uniqueness
5-amino-6-hydroxy-2-naphthoic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
5-amino-6-hydroxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-10-8-3-1-7(11(14)15)5-6(8)2-4-9(10)13/h1-5,13H,12H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHFJUOUZWANGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)O)C=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723616 |
Source
|
Record name | 5-Amino-6-hydroxynaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50723616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103906-12-3 |
Source
|
Record name | 5-Amino-6-hydroxynaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50723616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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